molecular formula C21H13Cl2F3N2O3S B2878880 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-21-4

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2878880
CAS No.: 477852-21-4
M. Wt: 501.3
InChI Key: MVBPSHUQQZGVTQ-LUOAPIJWSA-N
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Description

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a molecular formula of C21H13Cl2F3N2O3S . This compound is characterized by the presence of nitro, trifluoromethyl, sulfanyl, and oxime functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the Trifluoromethyl Group:

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through a formylation reaction.

    Oxime Formation: The final step involves the reaction of the carbaldehyde with hydroxylamine to form the oxime.

Chemical Reactions Analysis

3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N2O3S/c22-17-5-2-6-18(23)16(17)12-31-27-11-13-7-8-20(19(9-13)28(29)30)32-15-4-1-3-14(10-15)21(24,25)26/h1-11H,12H2/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPSHUQQZGVTQ-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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